AMZ30
Overview
Description
AMZ30 is a selective, covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). It has an IC50 value of 600 nM and is known to selectively inactivate PME-1, thereby reducing the demethylated form of protein phosphatase 2A (PP2A) in living cells . This compound is primarily used in scientific research for its ability to modulate the activity of PME-1 and its downstream effects on PP2A.
Mechanism of Action
Target of Action
The primary target of (E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile, also known as AMZ30 or ML136, is protein phosphatase methylesterase-1 (PME-1) . PME-1 is a regulator of the tumor suppressive phosphatase PP2A . It promotes PP2A demethylation and inactivation .
Mode of Action
This compound acts as a potent, selective, and irreversible inhibitor of PME-1 . It selectively inactivates PME-1 and reduces the demethylated form of PP2A in living cells . The inhibition of PME-1 by this compound leads to an increase in the methylated form of PP2A .
Biochemical Pathways
The inhibition of PME-1 by this compound affects the methylation equilibrium of leucine carboxyl methyltransferase-1 (LCMT1) and PME-1 . This perturbation leads to changes in the downstream signaling pathways, including the MAPKAPK2-RIPK1 signaling pathway .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. It causes a shortening of mitotic spindles and induces mitotic arrest in HeLa cells . It also shows antiproliferative properties in an in vitro model of endometrial carcinoma . Furthermore, it increases the stress-induced phosphorylation and activity of MAPKAPK2 and RIPK1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: AMZ30 is synthesized through a series of chemical reactions involving sulfonyl acrylonitrile compounds. The key steps include:
Formation of the sulfonyl acrylonitrile core: This involves the reaction of 4-fluorophenylsulfonyl chloride with acrylonitrile in the presence of a base.
Introduction of the pyrrole ring: The intermediate product is then reacted with 3-nitrophenylsulfonyl chloride to introduce the pyrrole ring, forming the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes mentioned above. The process would typically involve optimization of reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: AMZ30 primarily undergoes covalent inhibition reactions with PME-1. It does not function as a general thiol-reactive probe, indicating its specificity for PME-1 .
Common Reagents and Conditions:
Reagents: 4-fluorophenylsulfonyl chloride, acrylonitrile, 3-nitrophenylsulfonyl chloride.
Conditions: Reactions are typically carried out in the presence of a base and under controlled temperature conditions.
Major Products: The major product of the reaction involving this compound is the demethylated form of PP2A, which is reduced in the presence of this compound .
Scientific Research Applications
AMZ30 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of PME-1 and its effects on PP2A methylation.
Biology: Helps in understanding the role of PME-1 in cellular processes and its impact on cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where PME-1 and PP2A are implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of selective inhibitors for research and potential therapeutic use .
Comparison with Similar Compounds
ML136: Another selective inhibitor of PME-1 with similar properties to AMZ30.
CS-2122: A compound with comparable inhibitory activity against PME-1.
Uniqueness of this compound: this compound is unique in its high selectivity and potency as a PME-1 inhibitor. It has a significantly higher selectivity for PME-1 over other serine hydrolases, making it a valuable tool for studying the specific effects of PME-1 inhibition .
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCUORSUHTZMBW-YBFXNURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML136 interact with PME-1 and what are the downstream effects?
A: ML136 acts as a covalent inhibitor of PME-1. [] While the exact mechanism of binding is not fully elucidated in the provided research, the sulfonyl acrylonitrile core of ML136 is likely crucial for its inhibitory activity. [] By inhibiting PME-1, ML136 prevents the demethylation of protein phosphatase 2A (PP2A). This, in turn, leads to an increase in the levels of the active, methylated form of PP2A. [] Since PP2A is a crucial phosphatase involved in various signaling pathways, including the ERK pathway, modulation of its activity by ML136 can have significant downstream effects on cell proliferation and survival. []
Q2: What is known about the stability of ML136?
A: Research indicates that ML136 exhibits promising stability. In phosphate-buffered saline (PBS) solution, ML136 demonstrated a half-life exceeding 48 hours. [] This suggests that ML136 possesses suitable stability for in vitro studies and warrants further investigation into its stability profile under various physiological conditions.
Q3: What is the significance of ML136's selectivity for PME-1?
A: The remarkable selectivity of ML136 for PME-1 makes it a valuable tool for dissecting the specific roles of PME-1 and PP2A methylation in cellular processes. [, ] Unlike broader-acting compounds, ML136 allows researchers to study the consequences of PME-1 inhibition without confounding effects from off-target interactions. This is particularly important in complex systems like cancer, where PME-1 has been implicated in promoting sustained ERK pathway activity in gliomas. []
Q4: How does the structure of ML136 relate to its activity?
A: While detailed structure-activity relationship (SAR) studies for ML136 are not presented in the provided research, it is noted that the sulfonyl acrylonitrile moiety is likely essential for its inhibitory activity against PME-1. [] Further exploration of structural modifications around this core could reveal key elements for potency, selectivity, and potentially unveil new inhibitors for other serine hydrolases. [] This highlights the potential of ML136 as a starting point for the development of a diverse set of pharmacological probes targeting PME-1 and related enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.